![molecular formula C8H9ClN4 B1416510 6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 72392-97-3](/img/structure/B1416510.png)

6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine

Descripción general

Descripción

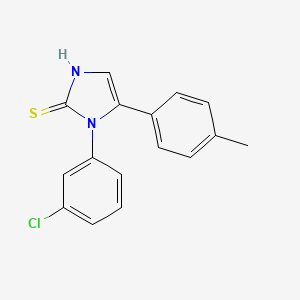

“6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic organic compound . Its IUPAC name is 6-chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine . The molecular weight of this compound is 196.64 .

Synthesis Analysis

The synthesis of “6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine” can be achieved from 3-Chloro-6-hydrazinopyridazine and Cyclohexanone, O- (diethoxymethyl)oxime .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClN4/c1-5(2)8-11-10-7-4-3-6(9)12-13(7)8/h3-5H,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.64 . It is recommended to be stored at a temperature of 28°C .Aplicaciones Científicas De Investigación

- 1,2,4-Triazoles and their derivatives have been found to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

- They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

- The structure–activity relationship of biologically important 1,2,4-triazoles has profound importance in drug design, discovery, and development .

- Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

- The synthesis of 1,2,4-triazoles and their derivatives involves various synthetic approaches .

- The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

- The diverse pharmacological activities of 1,2,4-triazoles and their derivatives have led to the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

- The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .

Scientific Field: Medicinal Chemistry

Application: Drug Design and Discovery

Methods of Application or Experimental Procedures

Results or Outcomes

- Triazoles are common bridging ligands in coordination chemistry . They can form complexes with various metal ions, which can be used in a variety of applications, including catalysis, materials science, and bioinorganic chemistry .

- Triazoles and their derivatives are also important in the field of agrochemicals . For example, the plant growth regulator paclobutrazol contains a triazole ring . These compounds can regulate the growth of plants and protect them from various diseases .

- The synthesis of triazole-based agrochemicals involves various synthetic approaches . The specific methods and procedures can vary depending on the specific compound being synthesized and its intended use .

Scientific Field: Coordination Chemistry

Application: Agrochemicals

Methods of Application or Experimental Procedures

Results or Outcomes

- Triazoles have found applications in the field of materials science . They can be used in the synthesis of various materials, including polymers, dyes, and resins .

- Triazoles can act as organocatalysts, substances that increase the rate of organic reactions . They can participate in a variety of reactions, including cycloadditions, rearrangements, and substitutions .

- The synthesis of triazole-based materials and catalysts involves various synthetic approaches . The specific methods and procedures can vary depending on the specific compound being synthesized and its intended use .

Scientific Field: Materials Science

Application: Organocatalysis

Methods of Application or Experimental Procedures

Results or Outcomes

Direcciones Futuras

Propiedades

IUPAC Name |

6-chloro-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4/c1-5(2)8-11-10-7-4-3-6(9)12-13(7)8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORYZUZFCWVNBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C2N1N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine | |

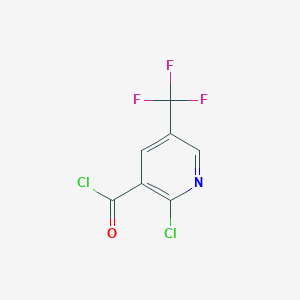

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B1416434.png)

![4,7-Dibromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1416436.png)

![2-chloro-N-[4-(morpholin-4-ylcarbonyl)benzyl]acetamide](/img/structure/B1416440.png)

![Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1416444.png)

![6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1416449.png)